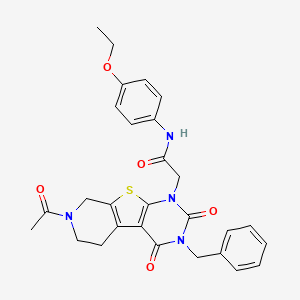

MCU-i11

Description

Properties

IUPAC Name |

2-(11-acetyl-4-benzyl-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O5S/c1-3-37-21-11-9-20(10-12-21)29-24(34)17-32-27-25(22-13-14-30(18(2)33)16-23(22)38-27)26(35)31(28(32)36)15-19-7-5-4-6-8-19/h4-12H,3,13-17H2,1-2H3,(H,29,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJDMJLUMXISKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N(C2=O)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MCU-i11: A Negative Regulator of the Mitochondrial Calcium Uniporter - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mitochondrial calcium uniporter (MCU) is a critical ion channel responsible for the uptake of calcium ions (Ca²⁺) into the mitochondrial matrix, a process fundamental to cellular bioenergetics, signaling, and apoptosis. Dysregulation of mitochondrial Ca²⁺ homeostasis is implicated in a variety of pathologies, including neurodegenerative diseases and cancer. MCU-i11 has been identified as a potent and specific small-molecule negative regulator of the MCU complex. This technical guide provides an in-depth overview of MCU-i11, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the Mitochondrial Calcium Uniporter (MCU) Complex

The MCU complex is a multi-protein channel located in the inner mitochondrial membrane. It is responsible for the selective transport of Ca²⁺ from the cytosol into the mitochondrial matrix, driven by the large negative mitochondrial membrane potential. The core components of the MCU complex include:

-

MCU: The pore-forming subunit.

-

EMRE (Essential MCU Regulator): A crucial scaffolding protein required for MCU channel activity.

-

MICU1 and MICU2 (Mitochondrial Calcium Uptake 1 and 2): Regulatory subunits that act as gatekeepers, preventing Ca²⁺ uptake at low cytosolic Ca²⁺ concentrations and promoting it at high concentrations.

The precise regulation of the MCU complex is vital for maintaining cellular health, and its dysfunction is a hallmark of numerous diseases.

MCU-i11: A MICU1-Dependent Negative Regulator

MCU-i11 is a small molecule that has been identified as a negative regulator of the MCU complex.[1] Its mechanism of action is unique in that it does not directly block the MCU pore. Instead, MCU-i11 targets the regulatory subunit MICU1.[2] By binding to MICU1, MCU-i11 stabilizes the gatekeeping function of the MICU1/MICU2 heterodimer, thereby inhibiting mitochondrial Ca²⁺ uptake even in the presence of elevated cytosolic Ca²⁺ levels.[3] This MICU1-dependent mechanism of action makes MCU-i11 a highly specific tool for studying the role of the MCU complex in cellular physiology and pathophysiology.

Quantitative Data for MCU-i11

The following tables summarize the key quantitative data for MCU-i11, providing a clear comparison of its binding affinity and inhibitory potency across different experimental systems.

| Parameter | Value | Target | Method | Reference |

| Binding Affinity (KD) | 2.9 µM | Micu1 | Surface Plasmon Resonance (SPR) | Di Marco G, et al. Cell Rep. 2020.[2] |

| 2.7 µM | Micu1-Micu2 complex | Surface Plasmon Resonance (SPR) | Di Marco G, et al. Cell Rep. 2020.[2] |

| Parameter | Value | Cell Type | Experimental Condition | Reference |

| IC50 (Mitochondrial Ca²⁺ Uptake) | 1-3 µM | Permeabilized HEK cells | Extramitochondrial [Ca²⁺] ~4µM | Márta et al. Pharmacol Res. 2021.[4] |

| 3-10 µM | Intact HeLa cells | Histamine stimulation | Márta et al. Pharmacol Res. 2021.[4] | |

| Effective Concentration | 10 µM | HeLa, MEFs, MDA-MB-231, HEK293T | Agonist-induced Ca²⁺ release | Di Marco G, et al. Cell Rep. 2020.[1][2] |

| Inhibition of Ca²⁺ Uptake | ~70% | Isolated liver mitochondria | 4µM [Ca²⁺] exposure | Márta et al. Pharmacol Res. 2021.[5] |

| ~40% | Isolated heart mitochondria | 4µM [Ca²⁺] exposure | Márta et al. Pharmacol Res. 2021.[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of MCU-i11.

Measurement of Mitochondrial Calcium Uptake in Intact Cells

This protocol describes the use of a genetically encoded calcium indicator to measure mitochondrial Ca²⁺ dynamics in live cells.

Materials:

-

Cells of interest (e.g., HeLa, HEK293T)

-

Mitochondrially targeted calcium sensor (e.g., 4mtGCaMP6f)

-

Transfection reagent

-

Culture medium

-

Krebs-Ringer buffer (KRB) supplemented with 1 mM CaCl₂, 5.5 mM glucose, and 20 mM HEPES (pH 7.4)

-

MCU-i11 stock solution (in DMSO)

-

Agonist to induce Ca²⁺ release (e.g., histamine, ATP)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells on glass-bottom dishes or appropriate plates for microscopy or plate reader analysis.

-

Transfect cells with the mitochondrially targeted calcium sensor according to the manufacturer's protocol. Allow for expression for 24-48 hours.

-

-

Cell Treatment:

-

Wash the cells twice with KRB.

-

Incubate the cells in KRB for 30 minutes at 37°C to allow for de-esterification of any chemical indicators if used and to equilibrate.

-

Add MCU-i11 at the desired concentration (e.g., 10 µM) or vehicle (DMSO) to the cells and incubate for the desired time (e.g., 90 minutes).

-

-

Data Acquisition:

-

Mount the dish on the microscope or place the plate in the plate reader.

-

Acquire a baseline fluorescence reading for 1-2 minutes.

-

Add the agonist (e.g., 100 µM histamine) to stimulate Ca²⁺ release from the endoplasmic reticulum.

-

Record the change in mitochondrial fluorescence over time.

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity. The peak fluorescence intensity after agonist stimulation represents the mitochondrial Ca²⁺ uptake.

-

Compare the peak fluorescence in MCU-i11-treated cells to vehicle-treated cells to determine the percentage of inhibition.

-

Measurement of Mitochondrial Calcium Uptake in Permeabilized Cells

This protocol allows for the direct measurement of mitochondrial Ca²⁺ uptake in a controlled intracellular environment.

Materials:

-

Cells of interest

-

Buffer A (in mM): 120 KCl, 10 NaCl, 1 KH₂PO₄, 20 HEPES-Tris (pH 7.2)

-

Buffer A supplemented with 5 mM succinate and 1 µM rotenone

-

Digitonin

-

Calcium Green-5N or similar Ca²⁺ indicator

-

MCU-i11 stock solution (in DMSO)

-

CaCl₂ solution

-

Fluorometer

Procedure:

-

Cell Preparation:

-

Harvest and wash the cells in Buffer A.

-

Resuspend the cells in Buffer A with succinate and rotenone at a concentration of 1-2 x 10⁶ cells/mL.

-

-

Permeabilization and Measurement:

-

Place the cell suspension in a fluorometer cuvette with a magnetic stirrer.

-

Add the Ca²⁺ indicator (e.g., 1 µM Calcium Green-5N).

-

Add digitonin (e.g., 50 µg/mL) to permeabilize the plasma membrane.

-

Add MCU-i11 or vehicle (DMSO) and incubate for a few minutes.

-

Add a bolus of CaCl₂ (e.g., to a final concentration of 10 µM) to initiate mitochondrial Ca²⁺ uptake.

-

-

Data Acquisition and Analysis:

-

Record the fluorescence of the Ca²⁺ indicator over time. A decrease in fluorescence indicates Ca²⁺ uptake into the mitochondria.

-

Calculate the rate of Ca²⁺ uptake from the slope of the fluorescence trace.

-

Compare the rates between MCU-i11-treated and vehicle-treated cells.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to MCU-i11.

Figure 1: Signaling pathway illustrating the negative regulation of the MCU complex by MCU-i11.

Figure 2: Experimental workflow for assessing the effect of MCU-i11 on mitochondrial calcium uptake.

Conclusion

MCU-i11 represents a valuable pharmacological tool for the investigation of mitochondrial calcium signaling. Its specific, MICU1-dependent mechanism of action allows for the targeted inhibition of the MCU complex, enabling researchers to dissect the complex roles of mitochondrial Ca²⁺ in health and disease. The data and protocols presented in this guide are intended to facilitate the use of MCU-i11 in a research setting and to support the development of novel therapeutic strategies targeting mitochondrial calcium homeostasis.

References

- 1. Simultaneous Measurement of Mitochondrial Calcium and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and functional validation of FDA-approved positive and negative modulators of the mitochondrial calcium uniporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorophore-Based Mitochondrial Ca2+ Uptake Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MCU-i11 in Modulating Mitochondrial Ca2+ Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial calcium (Ca2+) homeostasis is a critical regulator of cellular bioenergetics, signaling, and survival. The mitochondrial calcium uniporter (MCU) complex is the primary channel responsible for Ca2+ entry into the mitochondrial matrix. Dysregulation of mitochondrial Ca2+ uptake is implicated in a host of pathologies, making the MCU complex a compelling therapeutic target. MCU-i11 has been identified as a novel small-molecule inhibitor of the MCU complex. This technical guide provides an in-depth overview of the mechanism of action of MCU-i11, its effects on mitochondrial Ca2+ uptake, and detailed experimental protocols for its study. We present a comprehensive summary of quantitative data, signaling pathways, and experimental workflows to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Introduction to the Mitochondrial Calcium Uniporter (MCU) Complex

The mitochondrial calcium uniporter (MCU) is a highly selective ion channel located in the inner mitochondrial membrane (IMM) that facilitates the influx of Ca2+ into the mitochondrial matrix, driven by the substantial negative mitochondrial membrane potential (~-180 mV)[1]. This process is fundamental for several physiological functions, including the stimulation of ATP production by activating Ca2+-dependent dehydrogenases in the Krebs cycle, the modulation of intracellular Ca2+ signaling, and the regulation of cell death pathways[1][2][3].

The MCU is not a single protein but a multi-subunit complex (MCUC). The core components include:

-

MCU: The pore-forming, catalytic subunit[4].

-

EMRE (Essential MCU Regulator): A small integral membrane protein crucial for MCU channel activity in metazoans.

-

MICU1 (Mitochondrial Calcium Uptake 1): A regulatory subunit located in the intermembrane space. MICU1 acts as a gatekeeper, preventing Ca2+ uptake at low cytosolic Ca2+ concentrations and facilitating it at higher concentrations. It possesses EF-hand domains that sense Ca2+ levels[1][5].

-

MICU2 and MICU3: Paralogs of MICU1 that form heterodimers with it to fine-tune the channel's activity[1].

Given its central role in cellular physiology, the pharmacological modulation of the MCU complex holds significant therapeutic potential. However, the development of specific, cell-permeable inhibitors has been challenging[6]. MCU-i11 is a recently identified small molecule that negatively regulates the MCU complex, offering a valuable tool for studying mitochondrial Ca2+ signaling and a potential lead compound for drug development[7][8].

Mechanism of Action of MCU-i11

MCU-i11 functions as a negative modulator of the MCU complex by specifically targeting the MICU1 regulatory subunit[8][9]. Unlike classical channel blockers that physically occlude the pore, MCU-i11's mechanism is more nuanced:

-

Direct Binding to MICU1: Docking simulations and functional evidence demonstrate that MCU-i11 directly binds to a specific cleft in MICU1[8]. This interaction is crucial for its inhibitory effect.

-

MICU1-Dependent Inhibition: The inhibitory action of MCU-i11 is entirely dependent on the presence of MICU1. In cells where MICU1 has been silenced or genetically deleted, MCU-i11 fails to inhibit mitochondrial Ca2+ uptake[6][8]. This specificity makes it an excellent tool for probing MICU1-dependent functions.

-

Stabilization of the Closed State: Mechanistically, MCU-i11 appears to support the "gatekeeping" function of MICU1, stabilizing the closed conformation of the MCU channel[6]. However, it is less effective at preventing the Ca2+-induced activation of MICU1 at very high cytosolic Ca2+ concentrations[6].

This mode of action distinguishes MCU-i11 from other MCU inhibitors like Ruthenium Red, which targets the MCU pore directly[6]. The dependence on MICU1 and its sensitivity to ambient Ca2+ levels are key characteristics of MCU-i11's modulatory role.

Signaling Pathways and MCU-i11's Point of Intervention

Mitochondrial Ca2+ uptake is tightly integrated with global cellular Ca2+ signaling. Agonist stimulation of cell surface receptors often leads to the generation of inositol 1,4,5-trisphosphate (IP3), which triggers Ca2+ release from the endoplasmic reticulum (ER) through IP3 receptors (IP3Rs). This creates microdomains of high Ca2+ concentration near mitochondria, facilitating rapid Ca2+ uptake through the MCU complex. MCU-i11 intervenes in this pathway at the level of the MCU complex itself, by enhancing the inhibitory effect of MICU1.

Quantitative Data on MCU-i11's Effects

The efficacy of MCU-i11 has been quantified across various cell types and experimental conditions. The following tables summarize these findings.

Table 1: Potency and Efficacy of MCU-i11 in Cellular Models

| Cell Type | Agonist / Condition | MCU-i11 Conc. | Parameter Measured | Result | Citation |

| Permeabilized HEK293T | ~4µM extramitochondrial [Ca2+] | 10 µM | Mitochondrial Ca2+ uptake | Almost complete inhibition | [6] |

| Permeabilized HEK293T | ~4µM extramitochondrial [Ca2+] | - | IC50 | 1 - 3 µM | [6] |

| Intact HeLa | Histamine | - | IC50 for [Ca2+]m rise | 3 - 10 µM | [6] |

| Intact HeLa | Histamine | 10 µM | [Ca2+]m signal | Partial attenuation | [6] |

| Mouse Embryonic Fibroblasts (MEFs) | - | 10 µM | Mitochondrial Ca2+ uptake | Reduced | [7][8] |

| MDA-MB-231 (Breast Cancer) | - | 10 µM | Mitochondrial Ca2+ uptake | Reduced | [7] |

| C2C12 Myotubes | - | - | Myotube width | Decreased | [8] |

| Skeletal Muscle Fibers | 40 mM Caffeine | 10 µM | Mitochondrial Ca2+ uptake | Decreased | [9] |

Table 2: MICU1-Dependency of MCU-i11

| Cell Type | MCU-i11 Conc. | Parameter Measured | Result in WT Cells | Result in MICU1-KO/KD Cells | Citation |

| Permeabilized HEK293T | 10 µM | Mitochondrial Ca2+ uptake | Almost complete inhibition | No inhibition | [6] |

| Mouse Hepatocytes | 10 µM | IP3R-mediated [Ca2+]m rise | Partially attenuated | No effect | [6] |

| Various Cell Lines | - | Inhibitory effect | Present | Lost | [8] |

Table 3: Influence of Ca2+ Concentration and Tissue Type on MCU-i11 Efficacy (Isolated Mitochondria)

| Tissue Source | External [Ca2+] | MCU-i11 | Maximal Inhibition | Citation |

| Liver | Low (~4 µM) | Yes | ~70% | [6] |

| Liver | High (~16 µM) | Yes | ~17% | [6] |

| Heart | Low (~4 µM) | Yes | ~40% | [6] |

| Heart | High (~16 µM) | Yes | ~16% | [6] |

Note: The higher efficacy in liver mitochondria at low Ca2+ may be related to the higher relative abundance of MICU1 to MCU in the liver compared to the heart.[6]

Table 4: Specificity and Off-Target Effects

| Parameter | Cell Type | MCU-i11 Conc. | Observation | Conclusion | Citation |

| Mitochondrial Membrane Potential (ΔΨm) | Intact HeLa | 10 µM | No alteration | Specific for mtCU | [6] |

| Cytosolic Ca2+ Transient ([Ca2+]c) | Intact HeLa | 10 µM | No alteration | No off-target effect on cytosolic Ca2+ handling | [6] |

| Mitochondrial Permeability Transition Pore (mPTP) Opening | Isolated Liver & Heart Mitochondria | - | Did not prevent Ca2+-induced mPTP opening | Limited efficacy in Ca2+ overload conditions | [6] |

| Cell Death (Hypoxia-Reoxygenation) | Isolated Mouse Cardiomyocytes | - | Did not decrease cell death | Not protective in this ischemia-reperfusion model | [6] |

Detailed Experimental Protocols

Here we provide detailed methodologies for key experiments used to characterize MCU-i11.

Measurement of Mitochondrial Ca2+ Uptake in Intact Cells

This protocol is adapted from studies using genetically encoded Ca2+ indicators targeted to the mitochondrial matrix.

-

Objective: To measure the effect of MCU-i11 on agonist-induced mitochondrial Ca2+ uptake in live cells.

-

Materials:

-

Cells of interest (e.g., HeLa, MEFs) cultured on glass-bottom dishes.

-

Adenoviral vector for a mitochondria-targeted Ca2+ indicator (e.g., 4mtGCaMP6f, mt-pericam, or aequorin).

-

MCU-i11 stock solution (e.g., 10 mM in DMSO).

-

Imaging buffer (e.g., Krebs-Ringer-HEPES).

-

Cell agonist (e.g., 100 µM ATP or Histamine).

-

Fluorescence microscope with a high-speed camera and appropriate filter sets.

-

-

Procedure:

-

Transduction: Transduce cells with the mitochondrial Ca2+ indicator virus 24-48 hours prior to the experiment.

-

Drug Incubation: On the day of the experiment, replace the culture medium with imaging buffer. Add MCU-i11 to the desired final concentration (e.g., 10 µM) or vehicle (DMSO) and incubate for the specified time (a 4-minute preincubation has been shown to be sufficient[6]).

-

Imaging: Mount the dish on the microscope stage. Acquire baseline fluorescence for 1-2 minutes.

-

Stimulation: Add the agonist (e.g., ATP) to the dish while continuously recording fluorescence.

-

Data Acquisition: Continue recording for 5-10 minutes to capture the full Ca2+ transient.

-

Analysis: For ratiometric indicators, calculate the fluorescence ratio over time. For single-wavelength indicators, use F/F0 normalization. Quantify parameters such as peak amplitude and area under the curve (AUC) for both control and MCU-i11-treated cells.

-

Measurement of Ca2+ Uptake in Permeabilized Cells

This assay allows for precise control over the extramitochondrial Ca2+ concentration.

-

Objective: To determine the IC50 of MCU-i11 in a controlled intracellular environment.

-

Materials:

-

Cells in suspension.

-

Permeabilization buffer containing a low Ca2+ concentration, respiratory substrates (e.g., glutamate/malate), and a fluorescent Ca2+ indicator (e.g., Fluo-4).

-

Digitonin for permeabilization.

-

MCU-i11 at various concentrations.

-

CaCl2 solution for Ca2+ bolus addition.

-

Fluorometer or plate reader.

-

-

Procedure:

-

Cell Preparation: Harvest cells and resuspend them in the permeabilization buffer.

-

Permeabilization: Add digitonin to selectively permeabilize the plasma membrane, leaving mitochondrial membranes intact.

-

Treatment: Aliquot the permeabilized cell suspension into the fluorometer cuvette or plate wells containing different concentrations of MCU-i11 or vehicle.

-

Measurement: Record baseline fluorescence. Add a bolus of CaCl2 (e.g., to reach a final free [Ca2+] of ~4 µM) to initiate mitochondrial uptake.

-

Data Acquisition: The removal of Ca2+ from the buffer by mitochondria will be observed as a decrease in the fluorescence of the extramitochondrial indicator. Monitor this fluorescence change over time.

-

Analysis: Calculate the initial rate of Ca2+ clearance from the buffer. Plot the rate of uptake against the MCU-i11 concentration to determine the IC50.

-

Ca2+ Retention Capacity in Isolated Mitochondria

This protocol assesses the sensitivity of the mitochondrial permeability transition pore (mPTP) to Ca2+ overload.

-

Objective: To test if MCU-i11 can prevent mPTP opening induced by high Ca2+ loads.

-

Materials:

-

Freshly isolated mitochondria (e.g., from liver or heart).

-

Incubation buffer with respiratory substrates but lacking ATP and Mg2+ (to sensitize mPTP).

-

Fluorescent Ca2+ indicator (e.g., Calcium Green 5N).

-

MCU-i11 and a positive control mPTP inhibitor (e.g., Cyclosporin A).

-

CaCl2 solution.

-

Fluorometer.

-

-

Procedure:

-

Mitochondrial Resuspension: Resuspend isolated mitochondria in the incubation buffer in a fluorometer cuvette. Add MCU-i11 or the control compound.

-

Ca2+ Pulses: Add sequential pulses of a known amount of CaCl2. Mitochondria will take up the Ca2+ until their capacity is exceeded.

-

mPTP Opening: Upon reaching the Ca2+ retention capacity, the mPTP will open, leading to a massive release of accumulated Ca2+ back into the buffer. This is observed as a large, sustained increase in fluorescence.

-

Analysis: Quantify the total amount of Ca2+ taken up before mPTP opening. Compare the Ca2+ retention capacity in the presence and absence of MCU-i11. An alternative method is to monitor mitochondrial swelling via changes in light scattering at 520 nm[6].

-

Mandatory Visualizations: Workflows and Logical Diagrams

Experimental Workflow: Intact Cell Ca2+ Imaging

Logical Diagram: MICU1-Dependency of MCU-i11 Action

References

- 1. mdpi.com [mdpi.com]

- 2. MCU-complex-mediated mitochondrial calcium signaling is impaired in Barth syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. bmbreports.org [bmbreports.org]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A High-Throughput Screening Identifies MICU1 Targeting Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Intricate Dance of Mitochondrial Calcium Regulation: A Technical Guide to the MCU-i11 and MICU1 Interaction

For Researchers, Scientists, and Drug Development Professionals

The mitochondrial calcium uniporter (MCU) complex is a critical regulator of cellular signaling, bioenergetics, and cell death pathways. Its activity is finely tuned by a cohort of regulatory proteins, among which the mitochondrial calcium uptake 1 (MICU1) protein plays a pivotal role as a gatekeeper. The recent identification of small molecule modulators, such as MCU-i11, that target this regulatory axis offers promising avenues for therapeutic intervention in a range of diseases. This technical guide provides an in-depth exploration of the interaction between MCU-i11 and MICU1, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Core Concepts: The MCU Complex and its Gatekeeper, MICU1

The MCU complex is a multi-protein channel located in the inner mitochondrial membrane responsible for the uptake of calcium ions (Ca²⁺) into the mitochondrial matrix. This process is essential for stimulating ATP production, but excessive mitochondrial Ca²⁺ accumulation can trigger cell death.

MICU1 is a key regulatory subunit of the MCU complex.[1][2][3][4][5] It functions as a Ca²⁺ sensor, preventing Ca²⁺ uptake at low cytosolic Ca²⁺ concentrations and permitting it when concentrations rise, thus acting as a crucial gatekeeper to prevent mitochondrial Ca²⁺ overload.[4][5] MICU1 interacts directly with the pore-forming subunit, MCU, and its function is dependent on its EF-hand Ca²⁺-binding domains.[2][4]

MCU-i11: A MICU1-Dependent Inhibitor of Mitochondrial Calcium Uptake

MCU-i11 is a small molecule identified through high-throughput screening that acts as a negative regulator of the MCU complex.[6][7] A key finding is that the inhibitory effect of MCU-i11 on mitochondrial Ca²⁺ uptake is entirely dependent on the presence of MICU1.[7][8][9] Docking simulations and experimental evidence have shown that MCU-i11 directly binds to a specific cleft in MICU1.[7] This interaction stabilizes the closed state of the MCU channel, effectively enhancing the gatekeeping function of MICU1.[8]

Quantitative Analysis of the MCU-i11 and MICU1 Interaction

The binding affinity of MCU-i11 for MICU1 has been quantified using surface plasmon resonance (SPR). These studies have provided dissociation constants (KD) that characterize the strength of the interaction.

| Interacting Molecules | Method | Dissociation Constant (KD) | Reference |

| MCU-i11 and MICU1 | Surface Plasmon Resonance (SPR) | 2.9 µM | [7] |

| MCU-i11 and MICU1-MICU2 complex | Surface Plasmon Resonance (SPR) | 2.7 µM | [7] |

The IC50 value for MCU-i11, representing the concentration at which it produces half of its maximal inhibitory effect on mitochondrial Ca²⁺ uptake, has also been determined.

| Compound | Assay System | IC50 | Reference |

| MCU-i11 | Isolated liver mitochondria | Between 1 and 3 µM | [8] |

Experimental Protocols for Studying the MCU-i11 and MICU1 Interaction

Understanding the molecular details of the MCU-i11 and MICU1 interaction has been made possible through a variety of experimental techniques.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

SPR is a label-free technique used to measure biomolecular interactions in real-time.

Methodology:

-

Immobilization: Recombinant MICU1 or MICU1-MICU2 complex is immobilized on a sensor chip.

-

Interaction: A solution containing MCU-i11 at various concentrations is flowed over the sensor surface.

-

Detection: The binding of MCU-i11 to the immobilized MICU1 protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (KD) is calculated to determine the binding affinity.[7]

Mitochondrial Calcium Uptake Assays

These assays are crucial for assessing the functional consequences of the MCU-i11 and MICU1 interaction.

Methodology for Intact Cells:

-

Cell Culture and Loading: Cells (e.g., HeLa, MEFs) are cultured and loaded with a mitochondrial Ca²⁺ indicator dye (e.g., a genetically encoded indicator like 4mtGCaMP6f or a chemical dye).

-

Treatment: Cells are pre-incubated with MCU-i11 or a vehicle control.

-

Stimulation: Mitochondrial Ca²⁺ uptake is initiated by stimulating the cells with an agonist that induces Ca²⁺ release from the endoplasmic reticulum (e.g., histamine or caffeine).[6][8][10]

-

Measurement: Changes in mitochondrial Ca²⁺ levels are monitored using fluorescence microscopy. The reduction in the peak of the Ca²⁺ signal in MCU-i11-treated cells compared to control cells indicates inhibition of uptake.[6][10]

Methodology for Permeabilized Cells or Isolated Mitochondria:

-

Preparation: Cells are permeabilized with a gentle detergent (e.g., saponin) or mitochondria are isolated through differential centrifugation.

-

Assay Buffer: The permeabilized cells or isolated mitochondria are suspended in a buffer containing a Ca²⁺ indicator and respiratory substrates.

-

Treatment: MCU-i11 or a vehicle control is added to the suspension.

-

Calcium Addition: A known amount of Ca²⁺ is added to the buffer.

-

Measurement: The rate of Ca²⁺ uptake by the mitochondria is measured by monitoring the decrease in extra-mitochondrial Ca²⁺ concentration using a fluorescent probe.[4][8]

Co-immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interaction

Co-IP is used to demonstrate the physical interaction between MICU1 and other components of the MCU complex. While not directly measuring the MCU-i11 interaction, it is fundamental to understanding the complex MICU1 is a part of.

Methodology:

-

Cell Lysis: Cells expressing tagged versions of the proteins of interest (e.g., FLAG-tagged MCU and HA-tagged MICU1) are lysed to release cellular proteins.[11]

-

Immunoprecipitation: An antibody specific to one of the tagged proteins (the "bait") is added to the cell lysate and incubated to form an antibody-protein complex. This complex is then captured using protein A/G-coated beads.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of the "prey" protein (the protein suspected of interacting with the bait) is detected by Western blotting using an antibody specific to its tag. The detection of the prey protein in the immunoprecipitated sample indicates an interaction with the bait protein.[11][12]

Signaling Pathways and Logical Relationships

The interaction between MCU-i11 and MICU1 can be visualized within the broader context of mitochondrial Ca²⁺ signaling.

Caption: Signaling pathway of mitochondrial Ca²⁺ uptake regulation by MICU1 and inhibition by MCU-i11.

The experimental workflow to determine the MICU1-dependency of MCU-i11 can also be visualized.

Caption: Workflow demonstrating the MICU1-dependency of MCU-i11's inhibitory effect.

Conclusion

The interaction between MCU-i11 and MICU1 provides a compelling example of targeted pharmacological modulation of a key cellular process. By directly binding to the regulatory subunit MICU1, MCU-i11 enhances its inhibitory function, thereby reducing mitochondrial Ca²⁺ uptake. This mechanism underscores the potential for developing novel therapeutics that can fine-tune mitochondrial function in diseases associated with dysregulated Ca²⁺ signaling. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and exploit this promising therapeutic target.

References

- 1. MICU1 regulates mitochondrial cristae structure and function independently of the mitochondrial Ca2+ uniporter channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and mechanistic insights into MICU1 regulation of mitochondrial calcium uptake | The EMBO Journal [link.springer.com]

- 3. researchgate.net [researchgate.net]

- 4. MICU1 is an Essential Gatekeeper for MCU-Mediated Mitochondrial Ca2+ Uptake That Regulates Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of the mitochondrial Ca2+ uniporter by MICU1 and MICU2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A High-Throughput Screening Identifies MICU1 Targeting Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MICU1 controls the sensitivity of the mitochondrial Ca2+ uniporter to activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tissue-Specific Mitochondrial Decoding of Cytoplasmic Ca2+ Signals Is Controlled by the Stoichiometry of MICU1/2 and MCU - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The conserved aspartate ring of MCU mediates MICU1 binding and regulation in the mitochondrial calcium uniporter complex - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on MCU-i11 and Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mitochondrial calcium uniporter (MCU) complex is a critical regulator of cellular energy, signaling, and survival. Its modulation presents a promising therapeutic avenue for a range of pathologies, from ischemic injury to cancer. MCU-i11 has been identified as a specific, cell-permeable negative modulator of the MCU complex. This technical guide provides an in-depth overview of the foundational research on MCU-i11, focusing on its mechanism of action and its impact on cellular metabolism. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and workflows to serve as a comprehensive resource for professionals in the field.

Core Mechanism of MCU-i11 Action

MCU-i11 functions as a potent inhibitor of the mitochondrial calcium uniporter (mtCU). Its mechanism is unique in that it is dependent on the regulatory subunit MICU1. MICU1 acts as a gatekeeper for the MCU pore, preventing calcium influx at low cytosolic calcium concentrations and permitting it at high concentrations.[1][2] MCU-i11 appears to stabilize the closed, or "gatekeeping," state of MICU1, thereby inhibiting calcium entry into the mitochondrial matrix even upon cellular stimulation. This specificity allows for the acute suppression of mitochondrial calcium uptake without significantly affecting extramitochondrial calcium transport or the mitochondrial membrane potential (ΔΨm).[3]

The inhibitory efficacy of MCU-i11 is context-dependent. It is more effective under conditions of moderate cytoplasmic calcium elevation and in tissues with a high relative abundance of MICU1, such as the liver. Conversely, its inhibitory effect is diminished at very high calcium concentrations, which can overcome the stabilized gatekeeping.

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies on MCU-i11, focusing on its inhibitory effects on mitochondrial calcium uptake.

Table 1: Inhibition of Mitochondrial Ca2+ Uptake by MCU-i11 in Isolated Mitochondria

| Tissue Source | External [Ca2+] | Maximal Inhibition | Citation(s) |

| Liver (Mouse) | ~4 µM | ~70% | |

| Liver (Mouse) | ~16 µM | 17% | |

| Heart (Mouse) | ~4 µM | ~40% | |

| Heart (Mouse) | ~16 µM | 16% |

Table 2: Effective Concentrations and Effects of MCU-i11 in Cellular Models

| Cell Type | Concentration | Effect | Citation(s) |

| Permeabilized HEK cells | IC50: 1-3 µM | Inhibition of mtCU | |

| Intact HeLa cells | 10 µM | Attenuated histamine-induced [Ca2+]m rise | |

| WT Mouse Hepatocytes | 10 µM | Partially attenuated IP3R-mediated [Ca2+]m rise | |

| MICU1-KO Hepatocytes | 10 µM | No significant effect on [Ca2+]m rise | |

| Mouse Skeletal Muscle | 10 µM | Decreased RyR-mediated [Ca2+]m rise | [4] |

| MEFs, MDA-MB-231, HEK293T | 10 µM | Reduced mitochondrial Ca2+ uptake | [5][6] |

| C2C12 Myotubes | Not Specified | Decreased myotube width | [4][6] |

Impact on Cellular Metabolism

By limiting the influx of calcium into the mitochondrial matrix, MCU-i11 directly impacts aerobic metabolism. Matrix calcium is a potent activator of key dehydrogenases in the Tricarboxylic Acid (TCA) cycle, including pyruvate dehydrogenase (PDH), isocitrate dehydrogenase (IDH), and α-ketoglutarate dehydrogenase (α-KGDH). Activation of these enzymes increases the production of reducing equivalents (NADH and FADH₂), which in turn fuels the electron transport chain (ETC) to drive ATP synthesis via oxidative phosphorylation (OXPHOS).

Therefore, inhibition of MCU by MCU-i11 is expected to:

-

Decrease TCA Cycle Flux: By preventing the Ca²⁺-mediated activation of dehydrogenases.

-

Reduce Oxidative Phosphorylation: Leading to a lower Oxygen Consumption Rate (OCR).

-

Lower ATP Production: Due to the reduced substrate supply to the ETC.

-

Modulate ROS Production: As the ETC is a primary source of reactive oxygen species (ROS), altering its activity can consequently alter ROS levels.

Studies on genetic models where MCU is deleted have shown a corresponding increase in glycolysis (measured by the Extracellular Acidification Rate, ECAR) as a compensatory mechanism to maintain ATP levels.[7] A similar metabolic shift would be anticipated in cells treated with MCU-i11.

References

- 1. The mechanism of MICU-dependent gating of the mitochondrial Ca2+uniporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and mechanistic insights into MICU1 regulation of mitochondrial calcium uptake | The EMBO Journal [link.springer.com]

- 3. MICU1 and MICU2 control mitochondrial calcium signaling in the mammalian heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A High-Throughput Screening Identifies MICU1 Targeting Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Loss of MCU prevents mitochondrial fusion in G1/S phase and blocks cell cycle progression and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MCU-i11 in Cancer Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental principles of MCU-i11, a negative regulator of the mitochondrial calcium uniporter (MCU), and its function in cancer biology. MCU-i11 has emerged as a critical tool for studying the role of mitochondrial calcium (Ca²⁺) signaling in tumorigenesis and as a potential therapeutic agent. This document outlines its mechanism of action, its impact on key signaling pathways, and detailed protocols for its experimental application.

Core Principles of MCU-i11 Function

MCU-i11 is a small molecule inhibitor that reduces mitochondrial Ca²⁺ uptake.[1] Its primary mechanism of action is the negative regulation of the MCU complex, the primary channel for Ca²⁺ entry into the mitochondrial matrix.[1] Notably, the inhibitory effect of MCU-i11 is contingent upon the presence of the mitochondrial calcium uptake 1 (MICU1) protein, a key regulatory subunit of the MCU complex.[2] MCU-i11 is thought to stabilize the closed state of the MCU channel by binding to a specific cleft in MICU1. This prevents the conformational changes required for Ca²⁺ influx, particularly at moderate cytosolic Ca²⁺ concentrations.[2]

In the context of cancer, where mitochondrial Ca²⁺ signaling is often dysregulated to support tumor growth and metastasis, MCU-i11 serves as a valuable probe to dissect these processes. By inhibiting mitochondrial Ca²⁺ uptake, MCU-i11 can modulate a range of downstream cellular events, including reactive oxygen species (ROS) production and the stability of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in cancer progression.

Quantitative Data on MCU-i11 Efficacy

The following tables summarize the quantitative effects of MCU-i11 on mitochondrial Ca²⁺ uptake and cell viability as reported in various studies.

| Cell Line | MCU-i11 Concentration (μM) | Incubation Time | Agonist | % Inhibition of Mitochondrial Ca²⁺ Uptake | Reference |

| HeLa | 10 | 90 min | Histamine | Significant attenuation | [1][2] |

| Mouse Embryonic Fibroblasts (MEFs) | 10 | Not specified | Not specified | Reduction observed | [1] |

| MDA-MB-231 (Breast Cancer) | 10 | Not specified | Not specified | Reduction observed | [1] |

| HEK293T | 10 | Not specified | Not specified | Reduction observed | [1] |

| Isolated Liver Mitochondria | Dose-response | Not specified | 4µM [Ca²⁺] | ~70% (maximal) | [2] |

| Isolated Liver Mitochondria | Dose-response | Not specified | 16µM [Ca²⁺] | ~17% (maximal) | [2] |

| Isolated Heart Mitochondria | Dose-response | Not specified | 4µM [Ca²⁺] | ~40% (maximal) | [2] |

| Isolated Heart Mitochondria | Dose-response | Not specified | 16µM [Ca²⁺] | ~16% (maximal) | [2] |

| Cell Line | MCU-i11 Concentration (μM) | Assay | Outcome | Reference |

| C2C12 Myotubes | Not specified | Myotube width measurement | Decreased myotube width |

Signaling Pathways and Experimental Workflows

MCU-i11-Dependent Inhibition of Mitochondrial Calcium Uptake

The following diagram illustrates the mechanism by which MCU-i11 inhibits mitochondrial Ca²⁺ influx in a MICU1-dependent manner.

Downstream Signaling Cascade: MCU, ROS, and HIF-1α

Inhibition of mitochondrial Ca²⁺ uptake by MCU-i11 can impact downstream signaling pathways crucial for cancer cell survival and proliferation. A key pathway involves the modulation of mitochondrial ROS production, which in turn affects the stability of HIF-1α.

References

MCU-i11: A Technical Guide to its Mechanism and Impact on Muscle Cell Growth

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of MCU-i11, a pharmacological inhibitor of the mitochondrial calcium uniporter (MCU) complex. It details the compound's mechanism of action, its quantifiable impact on muscle cell growth, the underlying signaling pathways, and the experimental protocols used to ascertain these effects. This guide is intended to serve as a foundational resource for professionals investigating mitochondrial calcium signaling in the context of muscle physiology and pathology.

Introduction: The Mitochondrial Calcium Uniporter (MCU) and its Significance in Muscle

Mitochondria are central to cellular bioenergetics and signaling. A key function of these organelles is the uptake and regulation of calcium ions (Ca²⁺), a process primarily mediated by the mitochondrial calcium uniporter (MCU) complex located in the inner mitochondrial membrane.[1] In skeletal muscle, mitochondrial Ca²⁺ uptake is crucial for stimulating ATP production to meet the high energy demands of contraction and for regulating signaling pathways that control muscle mass (trophism).[2][3]

The MCU complex is a multi-protein channel. Its core components include:

-

MCU: The pore-forming subunit.[4]

-

EMRE (Essential MCU Regulator): A scaffolding protein required for channel activity and interaction with regulatory subunits.[1]

-

MICU1/MICU2 (Mitochondrial Calcium Uptake 1/2): Regulatory subunits that act as gatekeepers.[4] At low cytosolic Ca²⁺ levels, they inhibit the channel, while at high concentrations, they activate it, allowing for rapid Ca²⁺ influx into the mitochondrial matrix.[1][4]

Dysregulation of MCU-mediated Ca²⁺ uptake has been implicated in various pathologies, making the complex a compelling target for therapeutic intervention.[1] MCU-i11 has emerged as a specific, cell-permeable small molecule inhibitor that targets this complex, providing a valuable tool for its study.[5][6]

Mechanism of Action of MCU-i11

MCU-i11 exerts its inhibitory effect not by blocking the MCU pore directly, but by targeting the regulatory subunit, MICU1.[5] Its mechanism can be summarized as follows:

-

Binding to MICU1: MCU-i11 binds to MICU1, the subunit responsible for sensing cytosolic Ca²⁺ levels.[5]

-

Stabilization of the Closed State: This binding stabilizes the "gatekeeping" conformation of the MICU1/MICU2 dimer, effectively locking the MCU channel in a closed state.[5]

-

Inhibition of Ca²⁺ Uptake: Consequently, even when cytosolic Ca²⁺ levels rise following cellular stimulation, the MCU channel remains closed, leading to a significant reduction in mitochondrial Ca²⁺ uptake.[6][7]

Crucially, the inhibitory action of MCU-i11 is dependent on the presence of MICU1, highlighting its specificity.[5] This mechanism allows for the acute suppression of mitochondrial Ca²⁺ influx without directly affecting cytosolic Ca²⁺ transients or the mitochondrial membrane potential.[5]

References

- 1. The Mitochondrial Calcium Uniporter (MCU): Molecular Identity and Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Mitochondrial Calcium Uniporter controls skeletal muscle trophism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Loss of mitochondrial calcium uniporter rewires skeletal muscle metabolism and substrate preference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

The Discovery and Characterization of MCU-i11: A Negative Modulator of the Mitochondrial Calcium Uniporter

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery and characterization of MCU-i11, a novel small-molecule negative regulator of the mitochondrial calcium uniporter (MCU) complex. Identified through a high-throughput screening campaign, MCU-i11 exerts its inhibitory effect by directly binding to the MCU gatekeeper, MICU1. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the mechanism of action of MCU-i11, serving as a valuable resource for researchers in mitochondrial physiology and drug discovery.

Introduction

Mitochondrial calcium (Ca2+) homeostasis is a critical regulator of cellular bioenergetics, signaling, and survival. The mitochondrial calcium uniporter (MCU) is the primary channel responsible for Ca2+ uptake into the mitochondrial matrix. Dysregulation of mitochondrial Ca2+ has been implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer, making the MCU complex an attractive therapeutic target.[1] This guide focuses on MCU-i11, a recently identified compound that offers a new tool for the pharmacological modulation of mitochondrial Ca2+ uptake.

Discovery of MCU-i11

MCU-i11 was identified from a library of 44,000 non-proprietary compounds through a high-throughput screen designed to detect modulators of mitochondrial Ca2+ uptake.[2] The screening assay utilized HeLa cells expressing a mitochondria-targeted aequorin (mtAeq), a luminescent Ca2+ sensor.[1] Histamine-induced Ca2+ release from the endoplasmic reticulum was used to trigger mitochondrial Ca2+ uptake, and changes in mtAeq luminescence were monitored to identify active compounds.[1]

Mechanism of Action

MCU-i11 functions as a negative modulator of the MCU complex by directly targeting MICU1, a crucial regulatory subunit that acts as a gatekeeper for the channel.[2] The inhibitory action of MCU-i11 is contingent on the presence of MICU1; in cells lacking MICU1, the effect of the compound is abrogated.[2][3] Docking simulations have predicted that MCU-i11 binds to a specific cleft within MICU1.[2] This interaction stabilizes the closed state of the MCU channel, thereby reducing mitochondrial Ca2+ influx.[3]

Quantitative Data

The following tables summarize the key quantitative data for MCU-i11's binding affinity and inhibitory activity.

Table 1: Binding Affinity of MCU-i11

| Interacting Partner | Dissociation Constant (KD) | Method | Reference |

| MICU1 | 2.9 µM | Surface Plasmon Resonance (SPR) | [1] |

| MICU1-MICU2 Complex | 2.7 µM | Surface Plasmon Resonance (SPR) | [1] |

Table 2: Inhibitory Activity of MCU-i11

| Cell Line/System | Agonist | MCU-i11 Concentration | Effect | Reference |

| Intact HeLa Cells | Histamine | 3-10 µM (IC50) | Partial attenuation of mitochondrial Ca2+ signal | [3] |

| Intact HeLa Cells | Histamine | 10 µM | Attenuation of mitochondrial Ca2+ signal | [3] |

| Permeabilized HEK Cells | ~4 µM extramitochondrial Ca2+ | 10 µM | Almost complete inhibition of mitochondrial Ca2+ uptake | [3] |

| Mouse Embryonic Fibroblasts (MEFs) | ATP (100 µM) | 10 µM | Reduction of mitochondrial Ca2+ uptake | [1] |

| MDA-MB-231 Cells | - | 10 µM | Reduction of mitochondrial Ca2+ uptake | [1][4] |

| HEK293T Cells | - | 10 µM | Reduction of mitochondrial Ca2+ uptake | [1][4] |

| Isolated Liver Mitochondria | 4 µM extramitochondrial Ca2+ | - | ~70% maximal inhibition | [3] |

| Isolated Liver Mitochondria | 16 µM extramitochondrial Ca2+ | - | ~17% maximal inhibition | [3] |

| Isolated Heart Mitochondria | 4 µM extramitochondrial Ca2+ | - | ~40% maximal inhibition | [3] |

| Isolated Heart Mitochondria | 16 µM extramitochondrial Ca2+ | - | ~16% maximal inhibition | [3] |

| Mouse Skeletal Muscle Fibers | Caffeine (40 mM) | 10 µM | Inhibition of mitochondrial Ca2+ uptake | [2] |

Experimental Protocols

High-Throughput Screening for MCU Modulators

-

Cell Culture and Transfection: HeLa cells are cultured and transfected with a plasmid encoding mitochondria-targeted aequorin (mtAeq).

-

Compound Plating: The compound library is plated in 384-well plates.

-

Cell Seeding: Transfected HeLa cells are seeded into the compound plates.

-

Aequorin Reconstitution: Cells are incubated with coelenterazine to reconstitute the active aequorin photoprotein.

-

Stimulation and Detection: Cells are stimulated with histamine to induce Ca2+ release from the endoplasmic reticulum. The resulting luminescence from mtAeq, indicative of mitochondrial Ca2+ uptake, is measured using a plate reader.

-

Data Analysis: Compounds that significantly alter the luminescence signal compared to controls are identified as hits.

Mitochondrial Ca2+ Uptake Assay in Intact Cells

-

Cell Culture and Dye Loading: Adherent cells (e.g., HeLa) are grown on coverslips. For fluorescent measurements, cells are loaded with a mitochondrial Ca2+ indicator (e.g., Rhod-2 AM) or transfected with a genetically encoded Ca2+ indicator targeted to the mitochondria (e.g., mt-pericam).

-

Compound Incubation: Cells are pre-incubated with MCU-i11 or vehicle control for a specified duration (e.g., 90 minutes).[4]

-

Perfusion and Stimulation: Coverslips are mounted in a perfusion chamber on a fluorescence microscope. Cells are perfused with a physiological salt solution. An agonist such as histamine or ATP is added to the perfusion buffer to stimulate mitochondrial Ca2+ uptake.[2][3]

-

Image Acquisition: Time-lapse images are acquired to monitor changes in the fluorescence intensity of the mitochondrial Ca2+ indicator.

-

Data Analysis: The change in fluorescence intensity over time is quantified to determine the rate and amplitude of mitochondrial Ca2+ uptake in the presence and absence of MCU-i11.

Mitochondrial Ca2+ Uptake Assay in Permeabilized Cells

-

Cell Culture and Permeabilization: Cells are harvested and resuspended in an intracellular-like medium. The plasma membrane is selectively permeabilized using a mild detergent like digitonin, leaving the mitochondrial membranes intact.

-

Fluorometric Measurement: The permeabilized cell suspension is placed in a cuvette within a fluorometer. A low-affinity Ca2+-sensitive dye (e.g., Calcium Green 5N) is added to the medium to monitor the extramitochondrial Ca2+ concentration.

-

Compound Addition: MCU-i11 or vehicle control is added to the cuvette.

-

Ca2+ Addition and Monitoring: A bolus of Ca2+ is added to the cuvette, and the decrease in the fluorescence of the extramitochondrial Ca2+ dye is monitored over time. This decrease reflects the uptake of Ca2+ by the mitochondria.

-

Data Analysis: The initial rate of the fluorescence decrease is calculated to determine the rate of mitochondrial Ca2+ uptake.

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Protein Immobilization: Purified recombinant MICU1 or MICU1-MICU2 complex is immobilized on an SPR sensor chip.

-

Compound Injection: A series of concentrations of MCU-i11 are injected over the sensor chip surface.

-

Signal Detection: The change in the SPR signal, which is proportional to the mass of the analyte binding to the immobilized protein, is monitored in real-time.

-

Data Analysis: The equilibrium binding constants (KD) are determined by fitting the dose-response data to a suitable binding model.[1]

Conclusion

MCU-i11 is a valuable pharmacological tool for investigating the physiological and pathological roles of mitochondrial Ca2+ signaling. Its specific, MICU1-dependent mechanism of action provides a means to dissect the intricate regulation of the MCU complex. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize MCU-i11 in their studies and for professionals in the field of drug development exploring the therapeutic potential of MCU modulation. Further studies on the in vivo efficacy and safety of MCU-i11 and its analogs are warranted to explore its potential as a lead compound for the treatment of diseases associated with mitochondrial Ca2+ dysregulation.

References

- 1. A High-Throughput Screening Identifies MICU1 Targeting Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studying mitochondrial Ca2+ uptake – A revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for MCU-i11 in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCU-i11 is a small molecule that acts as a negative regulator of the mitochondrial calcium uniporter (MCU) complex. It is a valuable tool for studying the physiological and pathological roles of mitochondrial calcium signaling in various cellular processes. MCU-i11 has been shown to reduce mitochondrial Ca2+ uptake in a variety of cell types, making it a useful pharmacological agent for investigating the consequences of inhibiting this crucial cellular function. This document provides detailed protocols for the use of MCU-i11 in cultured cells, including its mechanism of action, preparation, and application in key cellular assays.

Mechanism of Action

MCU-i11 exerts its inhibitory effect on mitochondrial calcium uptake by directly targeting the mitochondrial calcium uptake 1 (MICU1) protein, a key regulatory subunit of the MCU complex.[1] MICU1 acts as a gatekeeper for the MCU channel, preventing calcium entry at low cytosolic calcium concentrations. MCU-i11 binds to a specific cleft in MICU1, which stabilizes the closed conformation of the MCU complex and thus inhibits mitochondrial Ca2+ influx even when cytosolic calcium levels rise.[1] The inhibitory action of MCU-i11 is dependent on the presence of MICU1; in cells lacking MICU1, the effect of MCU-i11 is lost.[1][2] This specific mechanism of action makes MCU-i11 a targeted tool for modulating MCU activity.

Caption: Signaling pathway of the mitochondrial calcium uniporter (MCU) and the inhibitory action of MCU-i11.

Preparation and Storage of MCU-i11

Proper handling and storage of MCU-i11 are critical for maintaining its activity.

Reconstitution: MCU-i11 is typically supplied as a solid. Reconstitute the compound in a suitable solvent such as DMSO to create a stock solution. For example, to prepare a 10 mM stock solution, dissolve 1 mg of MCU-i11 (check the molecular weight on the product datasheet) in the calculated volume of DMSO.

Storage: Store the solid compound and the stock solution at -20°C or -80°C for long-term storage, protected from light. For short-term use, the stock solution can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory effects of MCU-i11 in various cell lines as reported in the literature.

| Parameter | Cell Line | Concentration | Effect | Reference |

| Effective Concentration | HeLa | 10 µM | Reduction of mitochondrial Ca2+ uptake | [3] |

| Mouse Embryonic Fibroblasts (MEFs) | 10 µM | Reduction of mitochondrial Ca2+ uptake | [3] | |

| MDA-MB-231 (Human Breast Cancer) | 10 µM | Reduction of mitochondrial Ca2+ uptake | [3] | |

| HEK293T (Human Embryonic Kidney) | 10 µM | Reduction of mitochondrial Ca2+ uptake | [3] | |

| IC50 (Mitochondrial Ca2+ Uptake) | Permeabilized HEK cells | 1-3 µM | Inhibition of mitochondrial Ca2+ uptake | [2] |

| Intact HeLa cells | 3-10 µM | Attenuation of mitochondrial Ca2+ increase | [2] | |

| Binding Affinity (KD) | MCU-i11/Micu1 | 2.9 µM | [1] | |

| MCU-i11/Micu1-Micu2 complex | 2.7 µM | [1] |

Experimental Protocols

References

Application Notes and Protocols for MCU-i11 in In Vitro Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

MCU-i11 is a small-molecule inhibitor of the mitochondrial calcium uniporter (MCU) complex. It exerts its inhibitory effect in a manner dependent on the regulatory subunit MICU1.[1][2] By binding to MICU1, MCU-i11 prevents the conformational changes required for MCU-mediated calcium influx into the mitochondrial matrix, effectively reducing mitochondrial Ca2+ uptake.[2][3] This modulation of mitochondrial calcium signaling makes MCU-i11 a valuable tool for studying the role of mitochondrial calcium in various cellular processes, including cell growth, metabolism, and cell death.[4][5] These application notes provide detailed protocols and effective concentrations for the use of MCU-i11 in various in vitro experimental settings.

Quantitative Data Summary

The effective concentration of MCU-i11 varies depending on the cell type, the specific experimental conditions, and the desired level of inhibition. The following table summarizes the effective concentrations reported in the literature.

| Cell Type/System | Concentration | Incubation Time | Observed Effect | Reference |

| HeLa Cells | 10 µM | 90 min | Attenuated histamine-induced mitochondrial Ca2+ uptake. | [1][4] |

| HeLa Cells | IC50: 3-10 µM | Not specified | Partial attenuation of histamine-induced mitochondrial Ca2+ increase. | [1] |

| Permeabilized HEK293T Cells | 10 µM | Not specified | Almost completely inhibited mitochondrial Ca2+ uptake. | [1] |

| Permeabilized HEK293T Cells | IC50: 1-3 µM | Not specified | Inhibition of mitochondrial Ca2+ uptake. | [1] |

| Mouse Embryonic Fibroblasts (MEFs) | 10 µM | Not specified | Reduced mitochondrial Ca2+ uptake. | [2][4] |

| MDA-MB-231 (Human Breast Cancer) | 10 µM | Not specified | Reduced mitochondrial Ca2+ uptake. | [2][4] |

| Skeletal Muscle Fibers (FDB) | 10 µM | 6 min | Reduced caffeine-induced mitochondrial Ca2+ uptake. | [6] |

| Isolated Liver Mitochondria | ~70% inhibition at 4µM Ca2+ | Not specified | Inhibition of initial Ca2+ clearance. | [1] |

| Isolated Heart Mitochondria | ~40% inhibition at 4µM Ca2+ | Not specified | Inhibition of initial Ca2+ clearance. | [1] |

| CB1-expressing Astrocytes | 10 µM | Not specified | Reduced WIN-induced increase in mitochondrial calcium. | [4] |

Signaling Pathway

MCU-i11 inhibits mitochondrial calcium influx by targeting the MICU1 regulatory subunit of the mitochondrial calcium uniporter (MCU) complex. Under basal cytosolic Ca2+ levels, the MICU1/MICU2 heterodimer acts as a gatekeeper, preventing the MCU channel from opening. When cytosolic Ca2+ levels rise, Ca2+ binds to the EF-hand domains of MICU1, leading to a conformational change that relieves its inhibition of MCU, allowing Ca2+ to enter the mitochondrial matrix. MCU-i11 binds to MICU1 and stabilizes its inhibitory conformation, thus preventing MCU activation even in the presence of elevated cytosolic Ca2+.

Caption: MCU-i11 signaling pathway.

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Calcium Uptake in Intact Cells

This protocol describes the use of a genetically encoded mitochondrial calcium indicator to measure changes in mitochondrial Ca2+ concentration in live cells upon stimulation, with and without MCU-i11 treatment.

Materials:

-

Cells of interest (e.g., HeLa, HEK293T)

-

Culture medium

-

Plasmid encoding a mitochondrial-targeted calcium sensor (e.g., mt-Pericam, 4mtD3cpv)

-

Transfection reagent

-

MCU-i11 (stock solution in DMSO)

-

Fluorescence microscope or plate reader

-

Agonist to induce cytosolic Ca2+ release (e.g., histamine, ATP)

-

Imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells on a suitable imaging dish or plate.

-

Transfect cells with the mitochondrial calcium sensor plasmid according to the manufacturer's protocol. Allow for protein expression for 24-48 hours.

-

-

MCU-i11 Treatment:

-

Prepare working solutions of MCU-i11 in culture medium or imaging buffer from the stock solution. A final concentration of 10 µM is a good starting point. Include a vehicle control (DMSO).

-

Incubate the cells with MCU-i11 or vehicle for the desired time (e.g., 90 minutes).

-

-

Imaging:

-

Wash the cells with imaging buffer.

-

Acquire baseline fluorescence of the mitochondrial calcium sensor.

-

Add the agonist (e.g., 100 µM histamine) to stimulate an increase in cytosolic and subsequently mitochondrial Ca2+.

-

Record the fluorescence changes over time.

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity, which corresponds to the change in mitochondrial Ca2+ concentration.

-

Compare the agonist-induced mitochondrial Ca2+ uptake in MCU-i11-treated cells to the vehicle-treated control cells.

-

Protocol 2: Mitochondrial Calcium Retention Capacity Assay in Permeabilized Cells

This protocol allows for the direct measurement of mitochondrial Ca2+ uptake in cells where the plasma membrane has been permeabilized, providing cytosolic-like buffer access to the mitochondria.

Materials:

-

Cells of interest

-

Permeabilization buffer (e.g., containing digitonin or saponin)

-

Mitochondrial assay buffer (containing substrates like glutamate and malate, and a fluorescent Ca2+ indicator like Calcium Green-5N)

-

MCU-i11

-

Calcium chloride (CaCl2) standard solution

-

Fluorimeter

Procedure:

-

Cell Preparation:

-

Harvest and wash the cells.

-

Resuspend the cells in the mitochondrial assay buffer.

-

-

Permeabilization and Treatment:

-

Add the cell suspension to the fluorimeter cuvette.

-

Add the permeabilizing agent (e.g., digitonin) and allow the plasma membrane to become permeable.

-

Add MCU-i11 or vehicle control to the cuvette and incubate for a few minutes.

-

-

Measurement of Calcium Uptake:

-

Record baseline fluorescence.

-

Add a known amount of CaCl2 to the cuvette to initiate mitochondrial Ca2+ uptake.

-

Monitor the decrease in extra-mitochondrial Ca2+ concentration as a change in fluorescence.

-

-

Data Analysis:

-

Calculate the rate of Ca2+ uptake from the slope of the fluorescence trace.

-

Compare the rates between MCU-i11-treated and control samples.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the in vitro efficacy of MCU-i11.

Caption: General experimental workflow.

Conclusion

MCU-i11 is a specific and potent inhibitor of the mitochondrial calcium uniporter, acting through a MICU1-dependent mechanism. The provided protocols and concentration guidelines offer a starting point for researchers to investigate the role of mitochondrial calcium in their specific in vitro models. It is recommended to perform dose-response experiments to determine the optimal concentration for each specific cell type and experimental condition.

References

- 1. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A High-Throughput Screening Identifies MICU1 Targeting Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mitochondrial Ca2+ Signaling in Health, Disease and Therapy | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application of MCU-i11 in Breast Cancer Cell Lines: A Guide for Researchers

Introduction

The mitochondrial calcium uniporter (MCU) is a critical ion channel in the inner mitochondrial membrane that mediates the uptake of calcium (Ca²⁺) into the mitochondrial matrix. In the context of oncology, particularly breast cancer, the MCU has emerged as a significant player. Elevated MCU expression is correlated with tumor progression, size, and lymph node infiltration, especially in aggressive subtypes like triple-negative breast cancer (TNBC).[1][2][3] The influx of mitochondrial Ca²⁺ is not only pivotal for cellular bioenergetics but also modulates signaling pathways that govern cell migration, invasion, and survival. Specifically, MCU-mediated Ca²⁺ uptake can lead to an increase in mitochondrial reactive oxygen species (mROS), which in turn stabilizes Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor promoting tumor metastasis.[1][2][3]

MCU-i11 is a small molecule that acts as a negative regulator of the MCU complex.[4][5] It functions by targeting MICU1, a regulatory subunit that controls the gating of the MCU channel.[6][7] By binding to MICU1, MCU-i11 stabilizes the closed state of the uniporter, thereby reducing mitochondrial Ca²⁺ influx.[6][7] This inhibitory action has been demonstrated in various cell lines, including the MDA-MB-231 human breast cancer cell line, where 10 μM of MCU-i11 was shown to decrease mitochondrial Ca²⁺ uptake.[4][5][7]

These application notes provide a comprehensive guide for researchers and drug development professionals on the use of MCU-i11 to investigate its potential as a therapeutic agent in breast cancer cell lines. The following sections detail the effects of MCU inhibition, present quantitative data from relevant studies, and offer detailed protocols for key experiments.

Data Presentation: Effects of MCU Inhibition in Breast Cancer Cells

The following tables summarize quantitative data from studies on the effects of MCU inhibition, primarily through genetic silencing (siRNA/shRNA), which MCU-i11 is expected to phenocopy. These data provide a baseline for expected outcomes when treating breast cancer cells with MCU-i11.

Table 1: Effect of MCU Inhibition on Breast Cancer Cell Migration and Invasion

| Cell Line | Method of Inhibition | Assay | Result | Reference |

| MDA-MB-231 | siRNA | Wound Healing Assay | Significant impairment of cell migration 48h post-transfection. | [3] |

| MDA-MB-231 | shRNA | Spheroid Invasion Assay | Blunted cell invasiveness into collagen I after 48h. | [2] |

| Hs578T | siRNA | Wound Healing Assay | Significant impairment of cell migration 48h post-transfection. | [3] |

| BT-549 | siRNA | Wound Healing Assay | Significant impairment of cell migration 48h post-transfection. | [3] |

Table 2: Effect of MCU Inhibition on Downstream Signaling and Cellular Processes

| Cell Line | Method of Inhibition | Parameter Measured | Result | Reference |

| MDA-MB-231 | siRNA | Mitochondrial Ca²⁺ Uptake | Reduced Ca²⁺ uptake upon ATP stimulation. | [3] |

| MDA-MB-231 | siRNA | HIF-1α Protein Levels | Reduced HIF-1α protein levels after 48h. | [1] |

| MDA-MB-231 | CRISPR/Cas9 KO | Tumor Growth (Xenograft) | Significantly reduced tumor growth and metastasis formation. | [1] |

| MDA-MB-231 | siRNA | Cell Proliferation | Largely unaffected over a 72-hour period. | [3] |

| BT474 | MCU-i4 (inhibitor) | Cell Viability (MTT Assay) | Decreased cell viability in a dose-dependent manner. | [8] |

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the key signaling pathway affected by MCU and a typical experimental workflow for evaluating MCU-i11.

Caption: MCU-HIF1α signaling pathway in breast cancer metastasis.

Caption: Experimental workflow for evaluating MCU-i11 in breast cancer cells.

Experimental Protocols

Here are detailed protocols for key experiments to assess the efficacy and mechanism of action of MCU-i11 in breast cancer cell lines.

Protocol 1: Cell Viability/Cytotoxicity Assay using MTT

This protocol determines the effect of MCU-i11 on the metabolic activity of breast cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231, MCF-7, BT474)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MCU-i11 (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of MCU-i11 in complete growth medium from the stock solution. The final concentrations may range from 1 µM to 50 µM. The final DMSO concentration in all wells (including vehicle control) should be kept constant and non-toxic (e.g., <0.1%).

-

Remove the old medium and add 100 µL of the medium containing different concentrations of MCU-i11 or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the results to determine the IC₅₀ value of MCU-i11.

Protocol 2: Wound Healing (Scratch) Assay for Cell Migration

This assay is a straightforward method to assess the effect of MCU-i11 on cancer cell migration.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231)

-

Complete growth medium

-

MCU-i11

-

6-well or 12-well plates

-

200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

-

Scratch Creation: Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" through the center of the cell monolayer.

-

Washing: Gently wash the wells with PBS twice to remove detached cells.

-

Treatment: Replace the PBS with a fresh complete medium containing the desired concentration of MCU-i11 or vehicle control (DMSO). A low-serum medium (e.g., 1-2% FBS) can be used to minimize cell proliferation effects.

-

Image Acquisition (Time 0): Immediately capture images of the scratch in marked regions of each well. This is the 0-hour time point.

-

Incubation: Incubate the plates at 37°C, 5% CO₂.

-

Image Acquisition (Subsequent Time Points): Capture images of the same marked regions at various time points (e.g., 12, 24, 48 hours).

-

Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure as: [(Initial Wound Area - Wound Area at T_x) / Initial Wound Area] x 100. Compare the migration rate between MCU-i11 treated and control cells.

Protocol 3: Transwell Invasion Assay

This protocol measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

Materials:

-

Breast cancer cell lines

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel Basement Membrane Matrix

-

Serum-free medium

-

Complete growth medium (with 10-20% FBS as a chemoattractant)

-

MCU-i11

-

Cotton swabs

-

Methanol and Crystal Violet stain

Procedure:

-

Matrigel Coating: Thaw Matrigel on ice. Dilute it with cold, serum-free medium. Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate for at least 4 hours at 37°C to allow it to solidify.

-

Cell Preparation: Culture cells to ~80% confluency. Starve the cells in a serum-free medium for 12-24 hours before the assay.

-

Cell Seeding: Resuspend the starved cells in a serum-free medium containing different concentrations of MCU-i11 or vehicle control. Seed 5 x 10⁴ to 1 x 10⁵ cells into the upper chamber of the Matrigel-coated inserts.

-

Chemoattractant: Add 600-800 µL of complete growth medium (containing 10-20% FBS) to the lower chamber of the 24-well plate.

-

Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

-

Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the Matrigel and the non-invading cells from the top surface of the insert membrane.

-

Fixation and Staining: Fix the invading cells on the bottom surface of the membrane with methanol for 10 minutes. Stain the cells with 0.5% Crystal Violet solution for 20 minutes.

-

Washing and Imaging: Wash the inserts gently with water and let them air dry. Take pictures of the stained cells using a microscope.

-

Quantification: Count the number of invaded cells in several random fields per insert. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured.

Protocol 4: Western Blot for HIF-1α Expression

This protocol is used to determine if MCU-i11 treatment leads to a downregulation of HIF-1α protein levels.

Materials:

-

Breast cancer cell lines

-

MCU-i11

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-HIF-1α, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Plate cells and allow them to attach. Treat with MCU-i11 or vehicle for the desired duration (e.g., 24-48 hours). To stabilize HIF-1α for easier detection, cells can be cultured under hypoxic conditions (1% O₂) or treated with a proteasome inhibitor like MG132 for the final 4-6 hours of the experiment.

-

Wash cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody (e.g., β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-